4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is a novel sulfonamide derivative incorporating a 3,4-dimethoxyphenyl moiety. [] While its specific classification within broader chemical families requires further investigation, its structural features suggest potential as a building block for more complex molecules and as a subject for exploring structure-activity relationships in medicinal chemistry. This compound's role in scientific research primarily revolves around its potential anticancer activity, specifically targeting the vascular endothelial growth factor receptor (VEGFR-2). []
A direct and efficient synthesis of 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide (10) was achieved through a multi-step process. [] The key step involved a Mannich reaction using sulfamethoxazole, 4-hydroxyacetophenone, and 3,4-dimethoxybenzaldehyde. [] This reaction specifically targets the α-position of the carbonyl group in 4-hydroxyacetophenone, highlighting the selectivity of this synthetic approach. [] The reaction conditions, including solvent, temperature, and catalyst, were optimized to achieve high yields of the target compound.
While a dedicated crystallographic study of 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is currently unavailable, its molecular structure was confirmed using spectroscopic techniques. [] These techniques included:
Computational studies, like molecular docking simulations, have been employed to understand its binding interactions with potential targets like VEGFR-2. [] Further research involving X-ray crystallography would provide a definitive three-dimensional structure, facilitating more in-depth structure-activity relationship studies.
The primary application explored for 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is in the field of oncology as a potential anticancer agent. [] Its inhibitory activity against VEGFR-2, a critical target in angiogenesis, makes it a promising candidate for further development as a novel therapeutic strategy for various cancer types. []
In vitro studies have demonstrated its cytotoxic effects against different cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). [] These findings, although preliminary, highlight its potential as a broad-spectrum anticancer agent.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8